molecular formula C12H10N4O5S2 B10895741 5-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylic acid

5-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylic acid

Cat. No.: B10895741
M. Wt: 354.4 g/mol
InChI Key: DOZXPSRIRDFGST-UHFFFAOYSA-N
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Description

5-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)ISOPHTHALIC ACID is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)ISOPHTHALIC ACID typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol, which is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base. This intermediate is then reacted with isophthalic acid derivatives under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)ISOPHTHALIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction of nitro groups results in the corresponding amines.

Scientific Research Applications

5-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)ISOPHTHALIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)ISOPHTHALIC ACID involves its interaction with specific molecular targets. The thiadiazole ring can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)ISOPHTHALIC ACID is unique due to its combination of the thiadiazole ring with an isophthalic acid moiety, which enhances its chemical stability and biological activity. This unique structure allows it to interact with a broader range of biological targets compared to its simpler counterparts.

Properties

Molecular Formula

C12H10N4O5S2

Molecular Weight

354.4 g/mol

IUPAC Name

5-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H10N4O5S2/c13-11-15-16-12(23-11)22-4-8(17)14-7-2-5(9(18)19)1-6(3-7)10(20)21/h1-3H,4H2,(H2,13,15)(H,14,17)(H,18,19)(H,20,21)

InChI Key

DOZXPSRIRDFGST-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)NC(=O)CSC2=NN=C(S2)N)C(=O)O

Origin of Product

United States

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